Cas no 1273667-65-4 (4-(1-aminobutyl)-2,6-difluorophenol)

4-(1-Aminobutyl)-2,6-difluorophenol is a fluorinated phenolic compound featuring an aminobutyl side chain, which enhances its reactivity and potential as an intermediate in organic synthesis. The presence of fluorine atoms at the 2- and 6-positions of the phenol ring increases its electron-withdrawing properties, making it useful in the development of pharmaceuticals, agrochemicals, and specialty materials. The aminobutyl group provides a versatile handle for further functionalization, enabling applications in peptide coupling, ligand design, and catalyst development. This compound’s structural features contribute to its stability and selectivity in synthetic pathways, making it a valuable building block for researchers in medicinal and materials chemistry.
4-(1-aminobutyl)-2,6-difluorophenol structure
1273667-65-4 structure
Product Name:4-(1-aminobutyl)-2,6-difluorophenol
CAS No:1273667-65-4
MF:C10H13F2NO
MW:201.213129758835
CID:5582198
PubChem ID:129940794
Update Time:2025-06-09

4-(1-aminobutyl)-2,6-difluorophenol Chemical and Physical Properties

Names and Identifiers

    • CID 129940794
    • Phenol, 4-(1-aminobutyl)-2,6-difluoro-
    • 1273667-65-4
    • 4-(1-AMINOBUTYL)-2,6-DIFLUOROPHENOL
    • EN300-1276948
    • 4-(1-aminobutyl)-2,6-difluorophenol
    • Inchi: 1S/C10H13F2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3
    • InChI Key: ZBQHZQXMSGEMGU-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(CCC)N)F)O

Computed Properties

  • Exact Mass: 201.09652036g/mol
  • Monoisotopic Mass: 201.09652036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.208±0.06 g/cm3(Predicted)
  • Boiling Point: 247.7±35.0 °C(Predicted)
  • pka: 7.03±0.36(Predicted)

4-(1-aminobutyl)-2,6-difluorophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1276948-0.05g
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
0.05g
$851.0 2023-06-08
Enamine
EN300-1276948-0.1g
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
0.1g
$892.0 2023-06-08
Enamine
EN300-1276948-0.25g
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
0.25g
$933.0 2023-06-08
Enamine
EN300-1276948-0.5g
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
0.5g
$974.0 2023-06-08
Enamine
EN300-1276948-1.0g
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
1g
$1014.0 2023-06-08
Enamine
EN300-1276948-2.5g
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
2.5g
$1988.0 2023-06-08
Enamine
EN300-1276948-5.0g
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
5g
$2940.0 2023-06-08
Enamine
EN300-1276948-10.0g
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
10g
$4360.0 2023-06-08
Enamine
EN300-1276948-50mg
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
50mg
$851.0 2023-10-01
Enamine
EN300-1276948-100mg
4-(1-aminobutyl)-2,6-difluorophenol
1273667-65-4
100mg
$892.0 2023-10-01

Additional information on 4-(1-aminobutyl)-2,6-difluorophenol

Comprehensive Overview of 4-(1-aminobutyl)-2,6-difluorophenol (CAS No. 1273667-65-4): Properties, Applications, and Research Insights

4-(1-aminobutyl)-2,6-difluorophenol (CAS No. 1273667-65-4) is a fluorinated phenolic compound with a unique structural framework, combining an aminobutyl side chain with difluorophenol core. This molecular design has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both amine and fluorine functional groups enhances its reactivity, enabling applications in drug discovery, material science, and specialty chemistry. Researchers are particularly interested in its role in modulating biological activity, given the increasing demand for fluorinated bioactive compounds in modern therapeutics.

In recent years, the compound’s relevance has surged alongside trends like targeted drug delivery and sustainable chemical synthesis. A growing number of studies explore its utility in designing enzyme inhibitors or receptor modulators, aligning with the industry’s focus on precision medicine. The difluorophenol moiety, in particular, is known to improve metabolic stability and bioavailability—a hot topic in AI-driven drug design platforms. Computational chemists frequently search for "fluorine effects in drug molecules" or "phenolic amine applications," reflecting the compound’s interdisciplinary appeal.

From a synthetic perspective, CAS No. 1273667-65-4 exemplifies innovations in green chemistry. Its synthesis often involves catalytic fluorination methods, reducing hazardous byproducts—a priority for environmentally conscious manufacturers. Discussions around "solvent-free amine reactions" or "catalytic C-F bond formation" in academic forums highlight its alignment with sustainable practices. Additionally, the compound’s solid-phase stability and solubility profile make it a candidate for high-throughput screening workflows, a key area in pharmaceutical automation.

The commercial potential of 4-(1-aminobutyl)-2,6-difluorophenol is further amplified by its compatibility with peptide coupling and bioconjugation techniques. These features resonate with trends in proteomics and diagnostic probe development, where users frequently query "fluorescent phenol derivatives" or "amine-functionalized probes." Its dual functionality allows derivatization for diverse applications, from biomarker detection to polymeric material enhancement.

Quality control and analytical characterization of this compound are critical, given its niche applications. Advanced techniques like HPLC-MS and NMR spectroscopy are employed to verify purity, a topic often searched alongside "analytical standards for fluorophenols." Regulatory compliance, especially in GMP-grade synthesis, ensures its suitability for preclinical studies, addressing concerns about "reproducibility in medicinal chemistry"—a frequent pain point in research communities.

Looking ahead, 1273667-65-4 is poised to play a pivotal role in emerging fields like theranostics and smart materials. Its structural flexibility allows integration into nanocarrier systems for controlled release, a trending subtopic in "nanomedicine optimization." As industries prioritize multifunctional compounds, this molecule’s adaptability positions it as a valuable asset for innovation.

In summary, 4-(1-aminobutyl)-2,6-difluorophenol bridges gaps between synthetic chemistry and applied life sciences. Its multifaceted properties cater to evolving demands in drug development, environmental sustainability, and advanced material engineering, making it a compound of enduring scientific and commercial interest.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk